molecular formula C5ClF4N B156645 3-Chloro-2,4,5,6-tetrafluoropyridine CAS No. 1735-84-8

3-Chloro-2,4,5,6-tetrafluoropyridine

Cat. No. B156645
CAS RN: 1735-84-8
M. Wt: 185.5 g/mol
InChI Key: UXUZMYHSICIOQT-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluoropyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 3-Chloro-2,4,5,6-tetrafluoropyridine, they do provide insights into closely related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the properties and reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine.

Synthesis Analysis

The synthesis of related fluorinated pyridines often involves the use of halogenated precursors and fluorination agents. For instance, 2,3-Difluoro-5-chloropyridine is prepared from 2,3,5-trichloropyridine using potassium fluoride in the presence of a phase transfer catalyst under specific reaction conditions, including temperature and time . Similarly, the synthesis of nickel complexes with 3-chlorotetrafluoropyridine as a ligand demonstrates the formation of complexes that can be further reacted to yield substituted tetrafluoropyridines . These methods may be adaptable for the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, in the case of tetrahydro-1H-pyrazolo[4,3-c]pyridines, the molecular conformations and hydrogen bonding patterns are affected by the substituents, including fluorine-containing groups . These structural considerations are relevant to understanding the molecular geometry and potential reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine.

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, often facilitated by their electronic properties. The synthesis of 3-methyltetrafluoropyridine from a nickel complex with 3-chlorotetrafluoropyridine illustrates the potential for C-C coupling reactions to generate substituted pyridines . Additionally, the reactivity of 2,3,5,6-tetrafluoro-4-iodopyridine with different nucleophiles indicates the susceptibility of such compounds to nucleophilic substitution reactions, which could be relevant for the chemical transformations of 3-Chloro-2,4,5,6-tetrafluoropyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the strong electronegativity of fluorine atoms, which can affect the acidity, reactivity, and stability of the molecule. The papers provided do not directly discuss the properties of 3-Chloro-2,4,5,6-tetrafluoropyridine, but the studies on related compounds suggest that such molecules are likely to have unique reactivity patterns due to the presence of multiple fluorine atoms and a chloro substituent .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : 3-Chloro-2,4,5,6-tetrafluoropyridine derivatives, also known as trifluoromethylpyridines (TFMP), are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results : The use of TFMP derivatives in the agrochemical industry has led to effective crop protection from pests .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results : The use of TFMP derivatives in the pharmaceutical industry has led to the development of effective treatments for various conditions .

Rubber Industry

  • Field : Rubber Industry
  • Application : Fluorine-containing aromatic compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine, have been used in the rubber industry .
  • Results : The use of fluorine-containing aromatic compounds in the rubber industry has led to the development of various rubber products .

Dye Industry

  • Field : Dye Industry
  • Application : Fluorine-containing aromatic compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine, have been used in the dye industry .
  • Results : The use of fluorine-containing aromatic compounds in the dye industry has led to the development of various dyes .

Synthesis of Fluorinated Pyridines

  • Field : Organic Chemistry
  • Application : 3-Chloro-2,4,5,6-tetrafluoropyridine is used in the synthesis of fluorinated pyridines . These fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Results : The use of 3-Chloro-2,4,5,6-tetrafluoropyridine in the synthesis of fluorinated pyridines has led to the development of various fluorinated pyridines with potential applications in various fields .

Preparation of Highly Substituted Pyridine Derivatives

  • Field : Organic Chemistry
  • Application : 3-Chloro-2,4,5,6-tetrafluoropyridine is used in the preparation of highly substituted pyridine derivatives . These derivatives are important materials in organic chemistry, biochemistry, and pharmaceutical chemistry .
  • Results : The use of 3-Chloro-2,4,5,6-tetrafluoropyridine in the preparation of highly substituted pyridine derivatives has led to the development of various organic compounds with potential applications in various fields .

Safety And Hazards

3-Chloro-2,4,5,6-tetrafluoropyridine is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZMYHSICIOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169628
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4,5,6-tetrafluoropyridine

CAS RN

1735-84-8
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
MI Sladek, T Braun, B Neumann… - New Journal of …, 2003 - pubs.rsc.org
Treatment of [Ni(COD)2] with 3-chlorotetrafluoropyridine in the presence of PEt3 or PCy3 effects the formation of the complexes trans-[NiCl(3-C5NF4)(PEt3)2] (1) and trans-[NiCl(3-…
Number of citations: 17 pubs.rsc.org
C Selvarani, V Balachandran… - Spectrochimica Acta Part A …, 2014 - Elsevier
Quantum mechanical calculations of energies, geometries and vibrational wave numbers of 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been …
Number of citations: 7 www.sciencedirect.com
E Phillips - 1968 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful polyfluorinated-pyridine derivatives. 2, 3, 5, 6-Tetrafluoro-4-iodopyridine has been …
Number of citations: 0 search.proquest.com
DR Karsa - 1969 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful and academically interesting polyfluorinated-pyridine derivatives. The relative reactivity …
Number of citations: 0 search.proquest.com
D Srinivas, HP Upadhyaya - Chemical Physics, 2016 - Elsevier
The photodissociation dynamics of halogen substituted pyridines, namely, 3-chloropyridine (ClPy) and 3-chloro-2,4,5,6-tetrafluoropyridine (ClFPy), has been studied around 235 nm by …
Number of citations: 6 www.sciencedirect.com
FE Rickett - 1969 - search.proquest.com
The preparation and reactions of various sulphur-containing derivatives of pentafluoropyridine have been studied. Phenyl 2, 3, 5, 6-tetrafluoropyridyl sulphone was prepared by …
Number of citations: 0 search.proquest.com
RV Andreev, IV Beregovaya… - Journal of Fluorine …, 2020 - Elsevier
The mechanism of the reductive dehalogenation of 3-chloro-2,4,5,6-tetrafluoropyridine has been considered in terms of quantum-chemical analysis of the potential energy surface (PES…
Number of citations: 4 www.sciencedirect.com
RE Banks, RN Haszeldine, JV Latham… - Journal of the Chemical …, 1965 - pubs.rsc.org
Pentachloropyridine, prepared in high yield from pyridine and phosphorus pentachloride, reacts with anhydrous potassium fluoride at elevated temperatures to yield pentafluoro-, 3-…
Number of citations: 40 pubs.rsc.org
RE Banks, RN Haszeldine, E Phillips… - Journal of the Chemical …, 1967 - pubs.rsc.org
2,3,5,6-Tetrafluoro-4-iodopyridine, prepared by oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with …
Number of citations: 22 pubs.rsc.org
R Ranjbar-Karimi, T Davoodian, H Mehrabi - Journal of the Iranian …, 2020 - Springer
Pentachloropyridine is one of the most important perhalogenated compounds which find broad applications in many fields of chemistry. This review aims to describe the different …
Number of citations: 2 link.springer.com

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